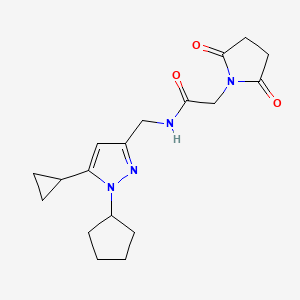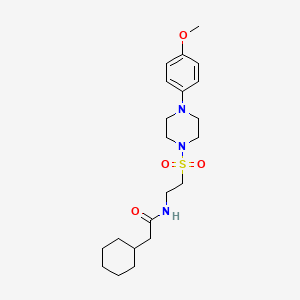
Methyl 3-(4-((1-benzylpiperidin-4-yl)amino)-4-oxobutyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a derivative of piperidine, which is a common structure in many pharmaceuticals . Piperidines are six-membered heterocycles containing one nitrogen atom and five carbon atoms . They are important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .
Molecular Structure Analysis
The compound contains a piperidine ring, which is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .Chemical Reactions Analysis
Piperidine derivatives can undergo various intra- and intermolecular reactions leading to the formation of various substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Aplicaciones Científicas De Investigación
- Researchers have explored its ability to inhibit NLRP3-dependent pyroptosis (cell death) and interleukin-1β (IL-1β) release in macrophages .
Inflammasome Modulation
Neuropharmacology
Direcciones Futuras
Mecanismo De Acción
Target of Action
The primary target of this compound is the delta opioid receptor . This receptor is a G protein-coupled receptor that binds endogenous opioid peptides and is involved in pain modulation and analgesia.
Mode of Action
The compound acts as an agonist at the delta opioid receptor . Agonists bind to receptors and activate them to produce a biological response. In this case, the activation of the delta opioid receptor can lead to analgesic effects.
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound 'Methyl 3-(4-((1-benzylpiperidin-4-yl)amino)-4-oxobutyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate' involves the condensation of 2-amino-4-oxobutanoic acid with 2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid, followed by the addition of a benzylpiperidine moiety and esterification with methanol. The final product is a carboxylate ester of the tetrahydroquinazoline core with a substituted amide side chain.", "Starting Materials": [ "2-amino-4-oxobutanoic acid", "2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid", "benzylpiperidine", "methanol" ], "Reaction": [ "Step 1: Condensation of 2-amino-4-oxobutanoic acid with 2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) to form the tetrahydroquinazoline core with a carboxylic acid side chain.", "Step 2: Addition of benzylpiperidine to the carboxylic acid side chain using a coupling agent such as N,N'-diisopropylcarbodiimide (DIC) and a catalyst such as 1-hydroxybenzotriazole (HOBt) to form the substituted amide side chain.", "Step 3: Esterification of the carboxylic acid group with methanol in the presence of a catalyst such as sulfuric acid to form the methyl ester of the carboxylic acid side chain." ] } | |
Número CAS |
946243-46-5 |
Nombre del producto |
Methyl 3-(4-((1-benzylpiperidin-4-yl)amino)-4-oxobutyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate |
Fórmula molecular |
C26H30N4O4S |
Peso molecular |
494.61 |
Nombre IUPAC |
methyl 3-[4-[(1-benzylpiperidin-4-yl)amino]-4-oxobutyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxylate |
InChI |
InChI=1S/C26H30N4O4S/c1-34-25(33)19-9-10-21-22(16-19)28-26(35)30(24(21)32)13-5-8-23(31)27-20-11-14-29(15-12-20)17-18-6-3-2-4-7-18/h2-4,6-7,9-10,16,20H,5,8,11-15,17H2,1H3,(H,27,31)(H,28,35) |
Clave InChI |
JPHPOGVEHJCMIM-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=CC2=C(C=C1)C(=O)N(C(=S)N2)CCCC(=O)NC3CCN(CC3)CC4=CC=CC=C4 |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




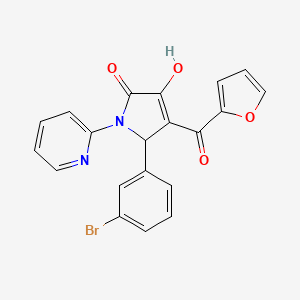
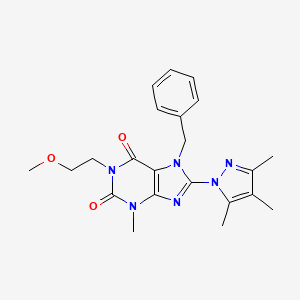
![9b-(4-chlorophenyl)-1-(3-methoxybenzoyl)-1,2,3,9b-tetrahydro-5H-imidazo[2,1-a]isoindol-5-one](/img/structure/B2442633.png)
![4-(dimethylsulfamoyl)-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)benzamide](/img/structure/B2442634.png)
![5-((2-(4-ethoxyphenyl)-5-methyloxazol-4-yl)methyl)-2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2442635.png)
![2-[(2,5-Dimethylphenyl)methyl]-4-methyl-6-(4-methylphenyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2442636.png)


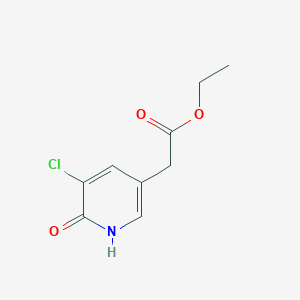
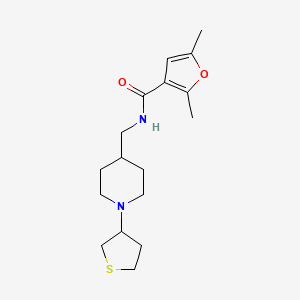
![(E)-3-methyl-N-(3-(prop-2-yn-1-yl)-6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2(3H)-ylidene)isoxazole-5-carboxamide](/img/structure/B2442641.png)
